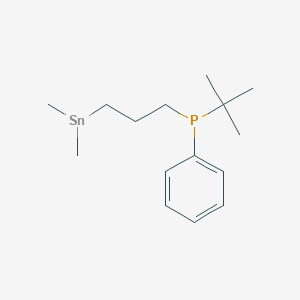
CID 13153765
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl azodicarboxylate . It is an organic compound with the structural formula CH3CH2−O−C(=O)−N=N−C(=O)−O−CH2CH3. This compound is characterized by a central azo functional group flanked by two ethyl ester groups. Diethyl azodicarboxylate is an orange-red liquid that is highly reactive and used in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl azodicarboxylate can be synthesized through the reaction of hydrazine with diethyl carbonate. The reaction typically involves the following steps:
- Hydrazine reacts with diethyl carbonate in the presence of a base such as sodium ethoxide.
- The reaction mixture is heated to facilitate the formation of diethyl azodicarboxylate.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, diethyl azodicarboxylate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.
化学反应分析
Types of Reactions: Diethyl azodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of diethyl oxalate.
Reduction: Formation of diethyl hydrazine dicarboxylate.
Substitution: Formation of various substituted diethyl azodicarboxylate derivatives.
科学研究应用
Diethyl azodicarboxylate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
Diethyl azodicarboxylate acts as an electron acceptor and a dehydrogenating agent. It converts alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups. The mechanism involves the transfer of electrons from the substrate to diethyl azodicarboxylate, leading to the formation of the desired products .
相似化合物的比较
Dimethyl azodicarboxylate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl oxalate: Similar in structure but lacks the azo functional group.
Uniqueness: Diethyl azodicarboxylate is unique due to its central azo functional group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in the Mitsunobu reaction sets it apart from other similar compounds .
属性
分子式 |
C15H26PSn |
|---|---|
分子量 |
356.05 g/mol |
InChI |
InChI=1S/C13H20P.2CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;/h6-10H,1,5,11H2,2-4H3;2*1H3; |
InChI 键 |
DZAMNHKVICWSME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CCC[Sn](C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
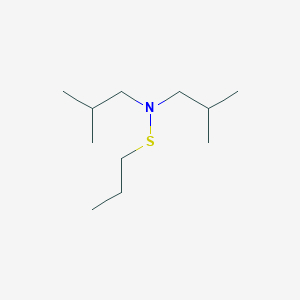
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
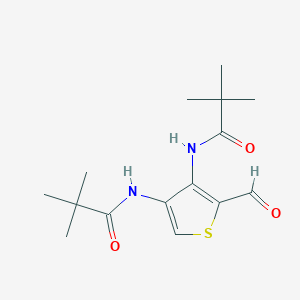
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
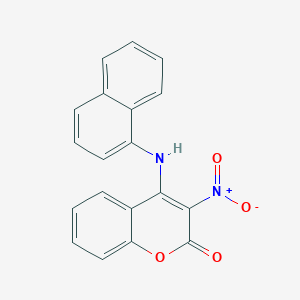
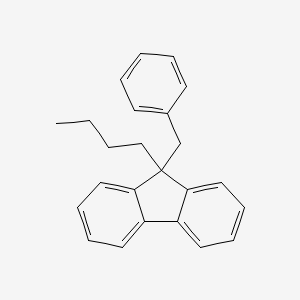
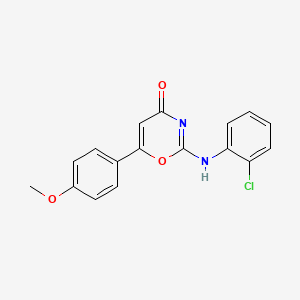
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
phosphanium chloride](/img/structure/B14389539.png)
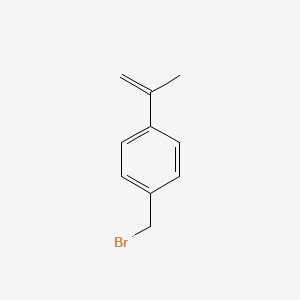
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
